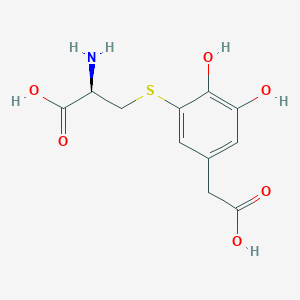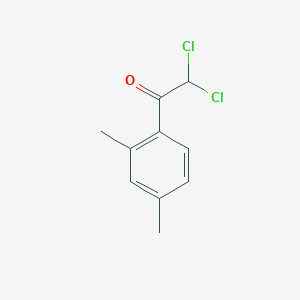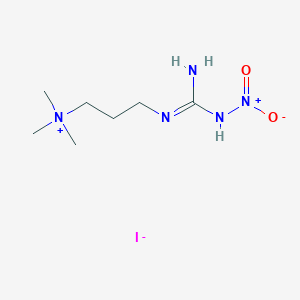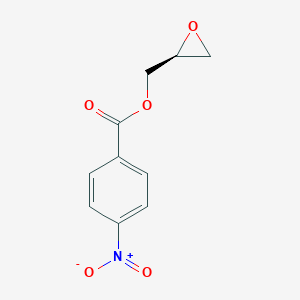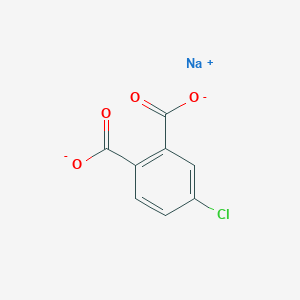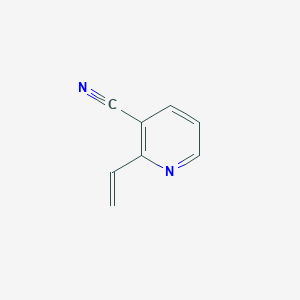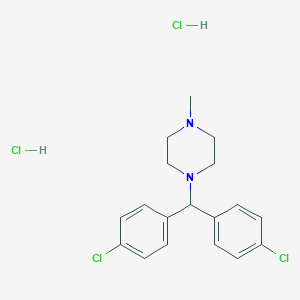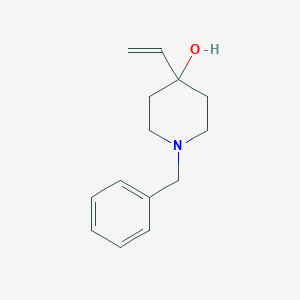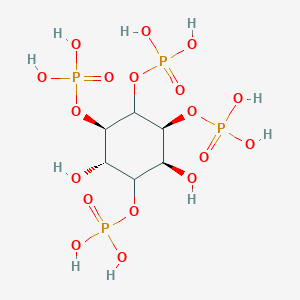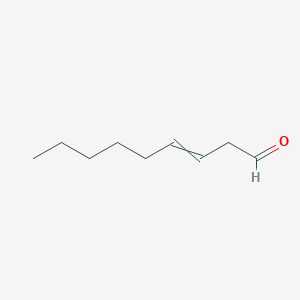
3-Nonenal, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of medium-chain aldehydes, which are characterized by having a chain length containing between 6 and 12 carbon atoms . This compound is known for its distinctive odor and is often associated with the smell of aging in humans.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Nonenal, (3E)-, can be synthesized through various methods. One common synthetic route involves the aldol condensation of heptanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer .
Industrial Production Methods
In industrial settings, the production of 3-Nonenal, (3E)-, often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nonenal, (3E)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, nonanoic acid.
Reduction: Reduction of 3-Nonenal, (3E)-, can yield the corresponding alcohol, 3-nonanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition: Acid or base catalysts can facilitate addition reactions, depending on the nucleophile involved.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: 3-Nonanol
Addition: Hemiacetals or acetals, depending on the nucleophile.
Applications De Recherche Scientifique
3-Nonenal, (3E)-, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in the aging process and its impact on human odor.
Medicine: Research explores its potential as a biomarker for aging and age-related diseases.
Mécanisme D'action
The mechanism by which 3-Nonenal, (3E)-, exerts its effects involves its interaction with various molecular targets. In biological systems, it can react with proteins and lipids, leading to the formation of advanced glycation end-products (AGEs) and lipid peroxides. These interactions can affect cellular function and contribute to the aging process .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-Nonenal: The cis-isomer of 3-Nonenal, which has different olfactory properties.
Nonanal: A saturated aldehyde with similar chain length but lacking the double bond.
2-Nonenal: An isomer with the double bond at a different position, affecting its reactivity and odor.
Uniqueness
3-Nonenal, (3E)-, is unique due to its specific double-bond configuration, which influences its chemical reactivity and olfactory properties. This makes it particularly valuable in studies related to aging and in applications within the fragrance industry .
Propriétés
Numéro CAS |
109351-28-2 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
non-3-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
YXEAENVLZOODMT-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=O |
SMILES canonique |
CCCCCC=CCC=O |
Synonymes |
3-nonenal 8-nonenal nonenal, (3Z) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


